N-(3-Aminophenyl)-4-butoxybenzamide
Overview
Description
N-(3-Aminophenyl)-4-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-butoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The butoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Nitrophenyl)-4-butoxybenzamide.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of N-(3-Aminophenyl)-4-methoxybenzamide when the butoxy group is replaced with a methoxy group.
Scientific Research Applications
N-(3-Aminophenyl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the butoxybenzamide moiety can interact with hydrophobic pockets in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)benzamide
- N-(3-Aminophenyl)-4-methoxybenzamide
- N-(3-Aminophenyl)-4-ethoxybenzamide
Uniqueness
N-(3-Aminophenyl)-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced interactions with hydrophobic regions of target proteins. This makes it a valuable compound for studying specific biological processes and developing new therapeutic agents.
Biological Activity
N-(3-Aminophenyl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
This compound features an amino group and a butoxy substituent on a benzamide framework. These functional groups contribute to its solubility and biological activity. The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes or receptors.
- Lipophilicity : The butoxy group increases the compound's lipophilicity, facilitating cellular membrane penetration.
- Modulation of Enzymatic Activity : The benzamide core can influence enzyme function, potentially leading to alterations in cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anticancer Potential : Benzamide derivatives have been studied for their anticancer properties, suggesting that this compound may also possess therapeutic applications in oncology.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-Aminophenyl)benzamide | Lacks butoxy group | Limited solubility |
N-(4-Aminophenyl)-4-butoxybenzamide | Amino group at para position | Different reactivity |
N-(3-Aminophenyl)-4-methoxybenzamide | Methoxy instead of butoxy | Potential antioxidant effects |
Case Studies and Research Findings
- Antioxidant Activity : A study highlighted that related benzamide derivatives exhibit significant antioxidant activity by scavenging free radicals. This suggests potential applications in preventing diseases linked to oxidative stress .
- Anticancer Studies : Research on similar compounds has indicated their effectiveness against various cancer cell lines, providing a basis for further investigation into the anticancer properties of this compound .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have revealed its potential to inhibit key metabolic pathways, which may be leveraged for therapeutic benefits .
Properties
IUPAC Name |
N-(3-aminophenyl)-4-butoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNGWYCCWXSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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